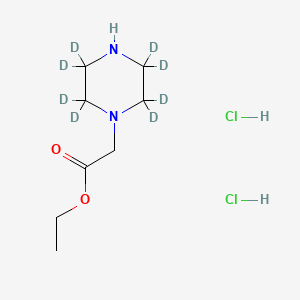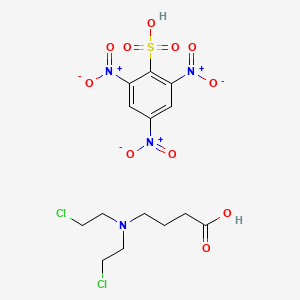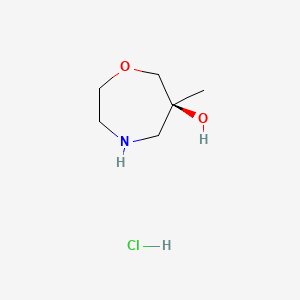
Dimethachlor Oxalic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethachlor Oxalic Acid Ethyl Ester is an intermediate compound used in the synthesis of Dimethachlor Oxalic Acid, a pesticide metabolite. This compound is a pollutant found in untreated wastewater, surface water, and groundwater. It is a significant building block in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethachlor Oxalic Acid Ethyl Ester can be synthesized through esterification reactions. One common method involves the reaction of anhydrous oxalic acid with absolute ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification . Another method involves the use of Steglich esterification, which employs carbodiimide coupling reagents and solvents like dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous distillation and reflux systems to achieve high yields and purity. The use of automated systems and advanced catalysts helps in optimizing the reaction conditions and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethachlor Oxalic Acid Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can convert the ester into its corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield primary alcohols using reagents like lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Various substituted esters and alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethachlor Oxalic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pesticides.
Biology: Studied for its environmental impact as a pollutant in water sources.
Industry: Used in the production of various chemicals and materials, including fragrances and plasticizers.
Wirkmechanismus
The mechanism of action of Dimethachlor Oxalic Acid Ethyl Ester involves its reactivity as an ester. It can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by its ester functional group. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Acetate: A commonly used solvent with similar ester functional group.
Methyl Butanoate: Found in pineapple oil and used in fragrances.
Isopentyl Acetate: A constituent of banana oil and used in flavorings.
Uniqueness
Dimethachlor Oxalic Acid Ethyl Ester is unique due to its specific application as an intermediate in pesticide synthesis and its environmental impact as a pollutant. Its reactivity and functional groups make it a versatile compound in various chemical reactions and industrial applications.
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
ethyl 2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoacetate |
InChI |
InChI=1S/C15H21NO4/c1-5-20-15(18)14(17)16(9-10-19-4)13-11(2)7-6-8-12(13)3/h6-8H,5,9-10H2,1-4H3 |
InChI-Schlüssel |
SADAJTICVJYLBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)N(CCOC)C1=C(C=CC=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)


![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)

![2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride](/img/structure/B13840690.png)
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)



![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
